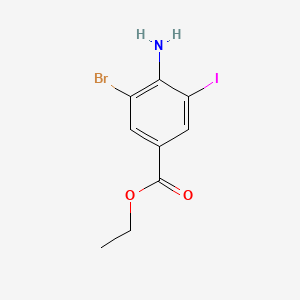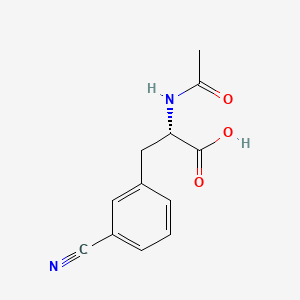![molecular formula C7H4BrF2NO2 B582023 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine CAS No. 887267-84-7](/img/structure/B582023.png)
6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine is a heterocyclic aromatic compound with the molecular formula C7H4BrF2NO2. It is characterized by the presence of bromine, fluorine, and an amine group attached to a benzodioxole ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine typically involves the bromination of 2,2-difluorobenzo[d][1,3]dioxole followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The amination step can be achieved using ammonia or an amine derivative under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds or other complex structures.
Applications De Recherche Scientifique
6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of new materials with specific electronic or optical properties.
Biological Studies: As a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluorobenzo[d][1,3]dioxol-5-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Similar structure but lacks the amine group, affecting its reactivity and applications.
6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine: Chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness
6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine is unique due to the combination of bromine, fluorine, and an amine group on the benzodioxole ring. This combination imparts specific reactivity and properties that are valuable in synthetic chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
6-bromo-2,2-difluoro-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKILVLUCVYGVMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654235 |
Source


|
| Record name | 6-Bromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-84-7 |
Source


|
| Record name | 6-Bromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














